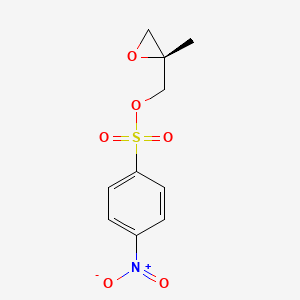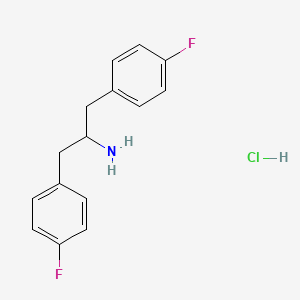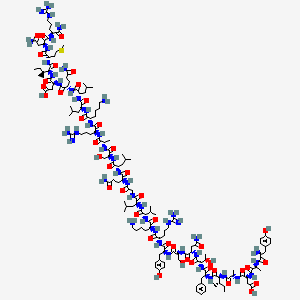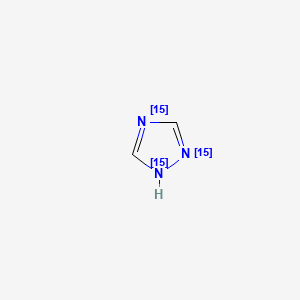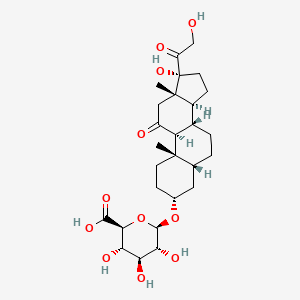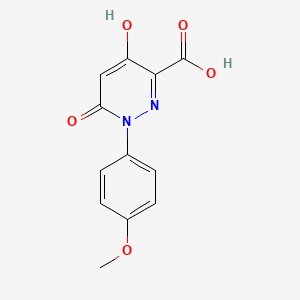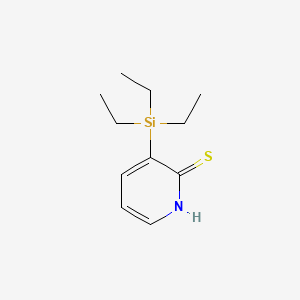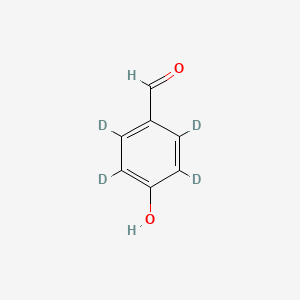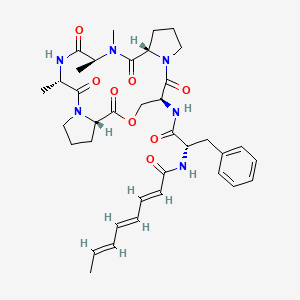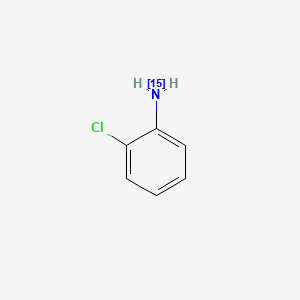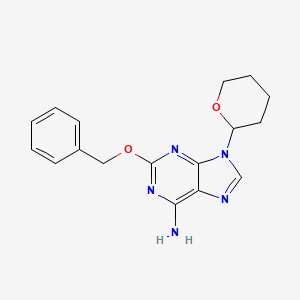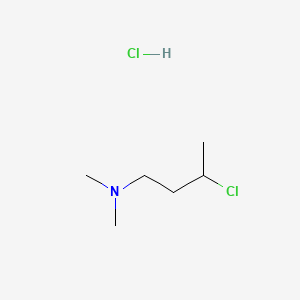
3-Chloro-N,N-dimethyl-butylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-N,N-dimethyl-butylamine Hydrochloride is a chemical compound with the molecular formula C6H14ClN.HCl and a molecular weight of 172.096 . It is available in a neat format .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-dimethyl-butylamine Hydrochloride is represented by the formula C6H14ClN.HCl . This indicates that the compound contains six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two chlorine atoms.Scientific Research Applications
Synthesis and Drug Development
Compounds similar to 3-Chloro-N,N-dimethyl-butylamine Hydrochloride are often subjects of synthesis and drug development research. For instance, a one-pot synthesis of bupropion, an antidepressant, demonstrates the utility of related chloroamine compounds in creating medically significant molecules (Perrine et al., 2000).
Bacterial Biofilm Inhibition
Research into the biofilm inhibition properties of chloro- and dimethyl-substituted compounds against pathogens like Staphylococcus aureus and Escherichia coli showcases their potential in developing treatments against bacterial infections and biofilm-related challenges (Abbasi et al., 2020).
Cardiovascular Pharmacology
Studies on the cardiovascular pharmacological effects of dimethyl-butylamine derivatives in rats indicate the relevance of such compounds in exploring new treatments for cardiovascular diseases, highlighting their impact on blood pressure and cardiac function (Chen et al., 2004).
Catalysis and Synthesis Techniques
Research on the synthesis of N-alkyl carbamates demonstrates the role of similar compounds in catalysis, showing how they can be used to create other chemicals with high efficiency and selectivity (Baba et al., 2002).
Molecular Dynamics and Conformational Analysis
Investigations into the conformational dynamics of hydrocarbon chains, including those related to N,N-dimethyl-2-butanamine, provide insights into the molecular behaviors and potential applications in understanding molecular interactions and stability (Minitti & Weber, 2007).
properties
IUPAC Name |
3-chloro-N,N-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWBRLZPLAOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-dimethyl-butylamine Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

